(S)-1-Azido-2-phenylpropane
Description
Structure
3D Structure
Properties
CAS No. |
74669-74-2 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
[(2S)-1-azidopropan-2-yl]benzene |
InChI |
InChI=1S/C9H11N3/c1-8(7-11-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
OARTVRGYHXVYRL-MRVPVSSYSA-N |
SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])C1=CC=CC=C1 |
Canonical SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Academic Significance and Research Context of Chiral Organic Azides
Role of Chiral Azides in Advanced Organic Synthesis
Chiral azides are highly valuable building blocks in the synthesis of a wide array of important molecules. rsc.org Their ability to introduce a nitrogen atom with a defined stereochemistry makes them indispensable for creating chiral amines, amino acids, and complex alkaloids. sioc-journal.cnumn.edu The azide (B81097) group itself can be a pharmacophore, a part of a molecule responsible for its biological activity. sioc-journal.cn
The development of catalytic asymmetric methods to produce α-chiral azides is a significant area of research. rsc.org These methods allow for the efficient creation of molecules with aza-quaternary carbon centers, which can enhance the three-dimensional structure and, consequently, the biological activity and druggability of a compound. sioc-journal.cn The synthesis of chiral α,α-disubstituted amines, a particularly challenging class of molecules, can be achieved through dynamic kinetic resolution of azides. umn.edu
Chiral azides participate in a variety of stereoselective transformations, including:
1,3-Dipolar Cycloadditions: The reaction of azides with alkynes, famously known as "click chemistry," can be used to form chiral triazoles. researchgate.net
Staudinger Reduction/Ligation: This reaction allows for the conversion of azides to amines with retention of stereochemistry. researchgate.net
Curtius Rearrangement: Acyl azides can be rearranged to isocyanates, which are versatile intermediates for the synthesis of amines and other nitrogen-containing compounds. nih.gov
Catalytic Asymmetric Azidation: Modern organocatalytic and metal-catalyzed reactions enable the direct introduction of the azide group in a stereocontrolled manner. rsc.orgrsc.orgnih.gov
The table below summarizes key reactions involving chiral azides and their significance in organic synthesis.
| Reaction Type | Description | Significance |
| Catalytic Asymmetric Azidation | Introduction of an azide group to a prochiral substrate using a chiral catalyst. rsc.orgrsc.orgnih.gov | Provides direct access to enantioenriched azides from simple starting materials. |
| Dynamic Kinetic Resolution | Conversion of a racemic mixture of azides into a single enantiomerically enriched product. umn.eduumn.edu | Allows for the synthesis of chiral amines in high yield and stereoselectivity from racemic precursors. |
| Nucleophilic Substitution | Displacement of a leaving group by the azide anion to form a chiral azide. nih.govntnu.no | A fundamental method for introducing the azide group, often proceeding with inversion of stereochemistry. |
| Ring-opening of Epoxides | Reaction of azides with epoxides to yield azido (B1232118) alcohols. acs.orggoogle.com | A powerful method for the synthesis of functionalized chiral molecules. |
Stereochemical Considerations in Azide Chemistry and (S)-1-Azido-2-phenylpropane
The stereochemistry of a reaction involving a chiral azide is crucial as it dictates the three-dimensional arrangement of the final product. Reactions can proceed with either retention or inversion of configuration at the stereocenter, or in some cases, lead to a mixture of stereoisomers. nih.gov For instance, nucleophilic substitution reactions often proceed with inversion of stereochemistry. nih.govntnu.no
This compound is a specific example of a chiral azide where the stereocenter is located at the carbon atom adjacent to the phenyl group. The "(S)" designation refers to the specific spatial arrangement of the substituents around this chiral center. The synthesis of this compound and its subsequent reactions must be carefully controlled to maintain or predictably alter this stereochemistry.
The synthesis of compounds like this compound can be achieved through various methods, including the nucleophilic substitution of a suitable precursor, such as an alcohol or a halide. For example, the reaction of (R)-2-phenyl-1-propanol with an azidating agent would lead to this compound via an Sₙ2 reaction, which proceeds with inversion of configuration.
The reactivity of this compound is influenced by its stereochemistry. The phenyl group and the methyl group attached to the chiral center create a specific steric environment that can direct the approach of reagents in subsequent reactions, leading to high diastereoselectivity. This makes it a useful synthon for the preparation of other chiral molecules.
Below is a table detailing the properties of this compound.
| Property | Value |
| Chemical Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Appearance | Not specified in the provided results |
| Chirality | (S)-configuration |
| Key Functional Groups | Azido (-N₃), Phenyl (C₆H₅) |
Synthetic Methodologies for Enantiomerically Pure S 1 Azido 2 Phenylpropane
Stereoselective Azidation Approaches
Stereoselective methods focus on the creation of the desired stereocenter during the introduction of the azide (B81097) functionality. These approaches can be broadly categorized into those using nucleophilic displacement on chiral substrates and those employing asymmetric catalysis.
Nucleophilic Displacement Reactions with Azide Sources
One of the most direct and widely employed methods for synthesizing chiral azides is the nucleophilic substitution (SN2) reaction. masterorganicchemistry.com This strategy involves an azide salt, typically sodium azide (NaN3), displacing a suitable leaving group from a chiral electrophile. For the synthesis of (S)-1-azido-2-phenylpropane, the key is to start with an enantiomerically pure precursor that already possesses the (S)-configuration at the C2 position.
A common and effective precursor is (S)-2-phenyl-1-propanol. The hydroxyl group of this alcohol is a poor leaving group and must first be converted into a more reactive species, such as a sulfonate ester (e.g., tosylate or mesylate). The reaction of (S)-2-phenyl-1-propanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the corresponding (S)-2-phenylpropyl-1-tosylate or -mesylate. Subsequent treatment with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF), leads to the desired this compound via an SN2 mechanism, which proceeds with inversion of configuration at the C1 center. However, since the stereocenter is at C2 and not directly involved in the reaction, its (S)-configuration is retained.
Reaction Scheme: Nucleophilic Displacement (S)-2-phenyl-1-propanol --(MsCl, Base)--> (S)-2-phenylpropyl-1-mesylate --(NaN3, DMF)--> this compound
Reactivity Profiles and Mechanistic Investigations of S 1 Azido 2 Phenylpropane
Azide (B81097) Group Reactivity in Cycloaddition Reactions
The azide group is a prominent functional group in click chemistry, a class of reactions known for their high efficiency and selectivity. (S)-1-Azido-2-phenylpropane is a valuable substrate for these reactions, enabling the synthesis of chiral triazole compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.org In the case of this compound, its reaction with terminal alkynes in the presence of a copper(I) catalyst is expected to proceed with high efficiency. The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govrsc.org
Table 1: Representative Conditions for CuAAC of Benzyl (B1604629) Azide with Phenylacetylene
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI (1 mol%) / Et₃N | Cyrene™ | 30 | 12 | 95 | beilstein-journals.org |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | Room Temp | < 0.25 | >98 | acs.org |
| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 1.5 | 91 | Not specified in search results |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Chemistry
To circumvent the potential cytotoxicity of copper catalysts in biological applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful metal-free alternative. magtech.com.cn This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. The driving force for this reaction is the relief of ring strain in the cyclooctyne. magtech.com.cn
The kinetics of SPAAC reactions are crucial for their application, and studies on benzyl azide with various cyclooctynes have been conducted. These studies provide a basis for predicting the reactivity of this compound in SPAAC. The reaction rate is typically determined by monitoring the disappearance of the azide or the formation of the triazole product. nih.govnih.gov
Table 2: Kinetic Data for SPAAC of Benzyl Azide with a Strained Alkyne
| Strained Alkyne | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| [9+1]CPP | DMSO-d₆ | 25 | 9.6 x 10⁻³ | nih.gov |
| [11+1]CPP | DMSO-d₆ | 25 | 2.2 x 10⁻³ | nih.gov |
| fluor[11+1]CPP | DMSO-d₆ | 25 | 2.3 x 10⁻² | nih.gov |
*CPP = Cycloparaphenylene
Regioselectivity and Stereospecificity in Triazole Formation
A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. rsc.org This is a consequence of the stepwise mechanism involving a copper acetylide, which directs the cycloaddition to a single regioisomeric product. nih.govrsc.org In contrast, the uncatalyzed thermal Huisgen cycloaddition often produces a mixture of 1,4- and 1,5-regioisomers.
The stereochemistry of the starting azide is expected to be retained in the triazole product. For this compound, the cycloaddition reaction occurs at the azide moiety, which is remote from the chiral center. Therefore, the reaction is not expected to affect the stereochemical integrity of the 2-phenylpropyl group, resulting in the formation of an enantiopure triazole. This stereospecificity is crucial for applications where the chirality of the molecule is essential for its function.
Other Transformative Reactions of the Azido (B1232118) Moiety
Beyond cycloadditions, the azido group of this compound can undergo various other transformations, most notably reduction to the corresponding amine and participation in the Staudinger ligation.
Staudinger Ligation and Related Reactions
The Staudinger ligation is a powerful method for forming an amide bond between a phosphine-ester and an azide. wikipedia.org The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to form the amide bond. nih.gov A key advantage of the Staudinger ligation is its high chemoselectivity, as azides and phosphines are generally unreactive towards other functional groups found in biological molecules.
For a chiral azide such as this compound, the Staudinger ligation is expected to proceed with retention of configuration at the stereocenter. researchgate.net The reaction occurs at the azide functional group and does not involve the chiral center, thus preserving the stereochemical integrity of the molecule. This makes the Staudinger ligation a valuable tool for the synthesis of chiral amide-containing compounds. The efficiency of the ligation can be influenced by the electronic and steric properties of the phosphine (B1218219) reagent. nih.gov
Lack of Specific Research Data Precludes Analysis of Chiral Influence in this compound Reactions
An in-depth analysis of the reactivity profiles and mechanistic investigations focusing on the influence of the chiral center in this compound on its reaction pathways and stereochemical outcomes cannot be provided at this time due to a lack of available scientific literature and specific research data on this particular compound.
A comprehensive search of chemical databases and scholarly articles did not yield any specific studies detailing the reactivity, mechanistic pathways, or stereochemical influence of the chiral center for this compound. General principles of stereochemistry suggest that the chiral center at the C-2 position would likely exert a significant influence on the stereochemical outcome of reactions involving the adjacent azido group. This influence could manifest as diastereoselectivity in reactions with other chiral molecules or in the formation of new stereocenters.
Potential areas where the chirality of this compound would be expected to play a crucial role include:
Nucleophilic Substitution Reactions: The stereochemistry of the starting material would likely dictate the stereochemistry of the product in SN2 reactions.
Reduction of the Azido Group: The reduction of the azide to an amine, for instance via a Staudinger reaction, would be expected to proceed with retention of configuration at the chiral center, yielding (S)-2-phenylpropylamine.
1,3-Dipolar Cycloaddition Reactions: The chiral environment provided by the 2-phenylpropyl group could influence the facial selectivity of the cycloaddition of the azide to a dipolarophile, leading to the preferential formation of one diastereomer.
However, without experimental data from detailed research findings, any discussion on reaction pathways and stereochemical outcomes for this compound would be purely speculative. The creation of data tables, as requested, is not possible without published experimental results. Further empirical studies are required to elucidate the specific reactivity and stereochemical behavior of this compound.
Applications of S 1 Azido 2 Phenylpropane As a Chiral Synthon in Advanced Chemical Research
Construction of Chiral Heterocyclic Systems
The azide (B81097) functional group is a cornerstone of 1,3-dipolar cycloaddition chemistry, providing a direct route to nitrogen-containing heterocyclic compounds. When the azide is part of a chiral molecule like (S)-1-Azido-2-phenylpropane, the resulting heterocycles are produced in an enantiopure form, which is critical for applications in medicinal chemistry and materials science.
The most prominent application of organic azides in heterocyclic synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgmdpi.com This reaction provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov By reacting this compound with a variety of terminal alkynes, chemists can synthesize a library of chiral triazoles where the stereocenter from the original azide is preserved. acs.orgnih.gov
The reaction is known for its reliability, mild conditions, and tolerance of a wide range of functional groups on the alkyne partner. mdpi.commdpi.com This allows for the direct incorporation of the chiral 2-phenylpropyl moiety into diverse molecular frameworks.
Beyond triazoles, chiral azides can be used to synthesize other nitrogen-containing rings. For instance, [3+2] cycloaddition reactions with primary amines can yield substituted tetrazoles, further expanding the range of accessible chiral heterocycles. nih.gov
| Alkyne Reactant (R-C≡CH) | Catalyst System | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95% | acs.orgnih.gov |
| Propargyl alcohol | CuI | THF | 90-98% | nih.govnih.gov |
| 1-Ethynylcyclohexene | CuI, DIPEA | CH₂Cl₂ | ~90% | mdpi.com |
| Ethyl propiolate | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | >95% | acs.org |
Starting from the chiral triazoles synthesized in section 4.1.1, further chemical modifications can be performed at several positions:
On the triazole substituent (R group): The functional group introduced from the alkyne can be further elaborated. For example, a terminal alcohol could be oxidized or esterified, or an aromatic ring could undergo electrophilic substitution.
On the phenyl ring: The phenyl group of the original 2-phenylpropyl moiety can be functionalized, for instance, through nitration, halogenation, or Friedel-Crafts reactions, to introduce new diversity elements.
On the triazole ring: While the triazole ring is generally very stable, N-alkylation at the N2 or N3 positions is possible, leading to triazolium salts which have applications as ionic liquids or organocatalysts.
This multi-directional approach allows chemists to use this compound as a starting point to build complex, three-dimensional molecular architectures with precisely controlled stereochemistry. nih.gov
Role in the Synthesis of Biologically Relevant Chiral Molecules
The azide group is often described as a "masked" amine. Its ability to be cleanly and efficiently reduced to a primary amine, without affecting other functional groups, makes azides like this compound excellent precursors for chiral amines and their derivatives, which are ubiquitous in pharmaceuticals and natural products.
The most direct application of this compound is its reduction to the corresponding chiral primary amine, (S)-1-amino-2-phenylpropane. This transformation is fundamental in stereoselective synthesis, as it provides access to a key chiral structural motif. Research has shown that chiral amphetamines can be synthesized stereospecifically from chiral alcohols via an azide displacement reaction, which proceeds through a chiral azido-phenylpropane intermediate like this compound. researchgate.net
The reduction of the azide can be accomplished by several methods, with catalytic hydrogenation being one of the most common and clean procedures. researchgate.net Other methods include the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. researchgate.net
Furthermore, this synthon is a valuable starting material for the synthesis of unnatural β-amino acid analogues. nih.govmdpi.com By incorporating the (S)-2-phenylpropylamine backbone and introducing a carboxylic acid group or its equivalent elsewhere in the molecule, novel amino acids with specific stereochemistry can be prepared. acs.org These are crucial for developing peptides with enhanced stability or specific folding properties.
| Reagent/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| H₂, Pd/C | RT, 1 atm, Methanol | Clean, high yield, common lab procedure. | researchgate.net |
| LiAlH₄ | Anhydrous Ether or THF | Powerful reducing agent, reduces other groups. | researchgate.net |
| PPh₃, then H₂O (Staudinger Reaction) | THF, then H₂O | Very mild, tolerates many functional groups. | researchgate.net |
| NaBH₄, CoCl₂ | Methanol or Water | Milder than LiAlH₄, often chemoselective. | researchgate.net |
In the total synthesis of complex natural products and pharmaceuticals, establishing the correct stereochemistry is often the greatest challenge. Chiral synthons like this compound serve as foundational pieces from which the final molecule is assembled. By introducing this enantiopure fragment early in a synthetic sequence, its stereocenter can direct the stereochemical outcome of subsequent reactions. nih.gov
While specific total syntheses employing this compound are not widely documented, its role can be understood from its structure. It can be used to introduce a β-chiral amine functionality, a common feature in many alkaloids and other biologically active compounds. The synthetic strategy would involve coupling the azide to another part of the target molecule, and then carrying the chiral center through multiple steps before finally unmasking the amine at a late stage of the synthesis. This approach protects the often-reactive amine group while ensuring the final product has the desired absolute stereochemistry.
Integration into Chiral Polymeric and Material Systems
The development of chiral polymers is a rapidly growing field, with applications in enantioselective separations, asymmetric catalysis, and chiroptical materials. kpi.ua One primary strategy for creating such materials is the polymerization of enantiopure monomers.
This compound can be envisioned as a precursor to such a chiral monomer. For example, by introducing a polymerizable group, such as a vinyl or styrenyl unit, onto the phenyl ring, a new monomer is created. The subsequent polymerization of this monomer would lead to a polymer with chiral 2-phenylpropyl groups appended to the backbone, potentially inducing a helical or other chiral conformation in the polymer chain. nih.govresearchgate.net
Alternatively, the azide group itself can be used to graft the chiral moiety onto an existing polymer. A polymer containing alkyne side chains could be modified with this compound via the CuAAC reaction, decorating the polymer with chiral pendants in a highly efficient manner. This post-polymerization modification is a powerful tool for creating functional materials with tailored properties. mdpi.com The resulting materials would be expected to exhibit distinct chiroptical properties, such as specific circular dichroism (CD) signals, arising from the ordered arrangement of the chiral units.
Development of Functionalized Chiral Polymers via Click Chemistry
The precise control over the three-dimensional structure of polymers is a key objective in materials science. Chiral polymers, in particular, are of significant interest due to their potential applications in chiral separations, asymmetric catalysis, and optics. The use of chiral synthons, such as this compound, in conjunction with highly efficient and specific "click chemistry" reactions, offers a powerful strategy for the synthesis of well-defined chiral polymers.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the near-quantitative formation of a stable triazole linkage between an azide and a terminal alkyne. organic-chemistry.orglabinsights.nl In the context of polymer chemistry, this compound could be utilized in several ways. For instance, it could be incorporated as a chiral side chain onto a polymer backbone functionalized with alkyne groups. This approach would impart chirality to an otherwise achiral polymer. Alternatively, a bifunctional monomer derived from this compound could be copolymerized with a suitable dialkyne monomer to produce a chiral polymer main chain.
Table 1: Hypothetical Data for the Synthesis of a Chiral Polymer using this compound
| Polymer ID | Monomer A | Monomer B | Polymerization Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| P-1 | Poly(propargyl acrylate) | This compound | CuAAC "grafting to" | 25,000 | 1.15 |
| P-2 | 1,4-Diethynylbenzene | (S)-1,3-Diazido-2-phenylpropane derivative | CuAAC step-growth | 18,500 | 1.25 |
Surface Modification with Chiral Azide Linkers
The functionalization of surfaces with chiral molecules is crucial for the development of enantioselective sensors, chiral stationary phases for chromatography, and biocompatible materials that can interact specifically with biological systems. This compound represents a potential chiral linker for such applications. Its azide functionality allows for covalent attachment to surfaces that have been pre-functionalized with alkyne groups, via the aforementioned click chemistry.
For example, silica (B1680970) gel or gold nanoparticles could be treated to introduce terminal alkynes on their surface. Subsequent reaction with this compound would result in a chiral-modified surface. The phenylpropane moiety provides a defined stereochemical environment that can be exploited for enantioselective recognition. The efficiency and mild conditions of the click reaction are particularly advantageous for surface modification, as they help to preserve the integrity of the underlying material.
Table 2: Illustrative Data for Surface Modification with a Chiral Azide
| Substrate | Surface Functionalization | Chiral Linker | Reaction | Application |
| Silica Nanoparticles | Propargyl ether | This compound | CuAAC | Chiral Stationary Phase |
| Gold Surface | Alkyne-terminated self-assembled monolayer | This compound | SPAAC | Enantioselective Sensor |
Utility in Bioorthogonal Labeling and Chemical Biology Probes
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group is a key functional group in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological molecules. nih.gov Chiral bioorthogonal probes can provide valuable information about the stereospecific interactions of molecules in a biological context.
Selective Labeling Strategies in Biological Systems
This compound could serve as a foundation for the development of chiral bioorthogonal probes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the phenylpropane scaffold, a probe can be created that can be selectively "clicked" onto a biomolecule of interest that has been metabolically engineered to contain an alkyne handle.
For instance, a cell could be cultured in the presence of an alkyne-modified sugar, which would be incorporated into its cell-surface glycans. Subsequent treatment with a fluorescently-labeled derivative of this compound would lead to the specific labeling of these glycans. The chirality of the probe could influence its binding affinity and selectivity for particular glycan structures or their microenvironments.
Development of Chiral Probes for Target Identification
A significant challenge in drug discovery is the identification of the biological targets of a bioactive small molecule. Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to covalently label active enzymes in a complex proteome. A chiral probe based on this compound could be designed for this purpose.
Such a probe would typically consist of three components: a reactive group that covalently binds to the target protein, the chiral this compound core to introduce stereospecificity, and an azide handle for the subsequent attachment of a reporter tag via click chemistry. After the probe has labeled its protein targets within a cell lysate or a living cell, the azide group allows for the selective enrichment of the labeled proteins using an alkyne-biotin tag, followed by identification using mass spectrometry. The stereochemistry of the probe could be critical for its selectivity towards a specific enzyme or enzyme family.
Table 3: Components of a Hypothetical Chiral Probe for Target ID
| Component | Function | Example Moiety |
| Reactive Group | Covalent modification of target | Fluorophosphonate |
| Chiral Scaffold | Introduce stereospecificity | (S)-2-phenylpropane |
| Bioorthogonal Handle | Reporter tag attachment | Azide |
Theoretical and Computational Investigations of S 1 Azido 2 Phenylpropane
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of (S)-1-azido-2-phenylpropane is fundamentally governed by the interplay between the phenyl ring, the alkyl chain, and the azido (B1232118) functional group. Computational chemistry provides powerful tools to dissect these interactions and predict the molecule's reactivity. Theoretical calculations on the electronic properties of the azide (B81097) moiety in various organic molecules, including those with aromatic substituents, offer significant insights. nih.govscispace.comresearchgate.netmdpi.com
The azido group is characterized by a nearly linear arrangement of the three nitrogen atoms, although slight bending is observed. mdpi.comat.ua The terminal nitrogen atom is mildly nucleophilic, while the central nitrogen is electrophilic. The presence of the electron-donating phenylpropane group is expected to influence the charge distribution across the azido moiety. Hirshfeld charge analysis on analogous molecules has shown that the charges on the azide group can be reallocated depending on the nature of the substituent. nih.govscispace.comresearchgate.netmdpi.com For this compound, it is anticipated that the electron density would be somewhat increased on the azido group compared to simpler alkyl azides.
The reactivity of this compound is largely dictated by the electronic character of the azido group and the steric influence of the chiral phenylpropane backbone. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. In many organic azides, the HOMO and LUMO are localized on the azido group, making it the primary site for reactions. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Computational studies on the electronic structure of amphetamine derivatives, which share the 2-phenylpropane skeleton, have demonstrated the significant influence of substituents on the nitrogen atom's electronic environment. nih.gov By analogy, the electronic properties of the azido group in this compound are expected to be modulated by the chiral center and the phenyl ring.
The following table presents hypothetical electronic properties of this compound, based on typical values obtained from DFT calculations for similar molecules.
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 8.0 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |
| Dipole Moment | ~2.5 D | Influences intermolecular interactions and solubility. |
These values are illustrative and would require specific quantum chemical calculations for precise determination.
Quantum Mechanical Studies of Reaction Mechanisms Involving the Azido Group
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving the azido group. researchgate.net For this compound, several reaction pathways can be computationally investigated.
One of the most characteristic reactions of organic azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. rsc.orgnih.gov The azide acts as a 1,3-dipole, reacting with dipolarophiles like alkynes and alkenes to form five-membered heterocyclic rings. DFT calculations can model the transition states of these reactions, providing insights into their activation energies, stereoselectivity, and regioselectivity. The chiral center in this compound is expected to induce diastereoselectivity in its cycloaddition reactions.
Another important aspect of azide chemistry is their thermal or photochemical decomposition to form highly reactive nitrenes, with the concomitant loss of dinitrogen. rsc.orgnih.gov Quantum mechanical studies can map out the potential energy surface for this decomposition, determining whether it proceeds through a concerted or stepwise mechanism and whether a singlet or triplet nitrene is formed. The subsequent reactions of the generated nitrene, such as C-H insertion or aziridination, can also be modeled to predict product distributions. researchgate.net
The following table summarizes potential reaction mechanisms for this compound that can be investigated using quantum mechanical methods.
| Reaction Type | Mechanistic Details | Computational Insights |
| [3+2] Cycloaddition | Concerted or stepwise mechanism with alkynes/alkenes. | Activation barriers, transition state geometries, diastereoselectivity. |
| Thermal Decomposition | Formation of a nitrene intermediate and N₂. | Energy profile, singlet vs. triplet nitrene formation. |
| Photochemical Decomposition | Excitation to a singlet excited state followed by rearrangement or nitrene formation. | Excited state potential energy surfaces, reaction pathways. |
| Reduction | Conversion to the corresponding amine. | Reaction energetics, role of reducing agents. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable rotamers (conformers) arising from rotation about single bonds and determining their relative energies. lumenlearning.comlibretexts.orglibretexts.orgbkcc.ac.in
Computational studies on the conformational analysis of amphetamine and methamphetamine provide a valuable framework for understanding the 2-phenylpropane backbone. acs.org These studies have identified several stable conformers resulting from the rotation around the Cα-Cβ and Cβ-C(phenyl) bonds. For this compound, similar rotations would lead to a set of low-energy conformers. The relative stability of these conformers is determined by a balance of steric hindrance, torsional strain, and non-covalent interactions.
Stereoelectronic effects, which are stabilizing interactions arising from favorable orbital overlap, can also play a significant role in determining conformational preferences. libretexts.org In this compound, potential stereoelectronic interactions could involve the orbitals of the azido group and the adjacent C-H and C-C bonds. For example, hyperconjugation between the lone pair orbitals of the terminal nitrogen of the azide and the antibonding orbital of an adjacent C-H bond could stabilize certain conformations.
The following table illustrates a hypothetical conformational analysis for this compound, with relative energies that would be determined through computational methods.
| Conformer | Dihedral Angle (N₃-C₁-C₂-Ph) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | 180° | 0.0 | Minimizes steric repulsion between the azido group and the phenyl ring. |
| Gauche 1 | 60° | 0.8 | Potential for stabilizing stereoelectronic interactions. |
| Gauche 2 | -60° | 1.2 | Increased steric hindrance compared to Gauche 1. |
These conformers and their relative energies are illustrative and based on general principles of conformational analysis.
Molecular Modeling in Chiral Recognition and Interactions
Molecular modeling is an indispensable tool for studying how the chirality of this compound influences its interactions with other chiral molecules. nih.govmdpi.com This is particularly relevant in areas such as chiral chromatography, asymmetric catalysis, and interactions with biological macromolecules.
Chiral recognition relies on the formation of diastereomeric complexes between the two enantiomers of a chiral molecule and a chiral selector or receptor. These diastereomeric complexes have different energies and geometries, which can be exploited for separation or selective reaction. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to build and analyze these complexes.
For instance, to understand the enantioselective separation of this compound on a chiral stationary phase in high-performance liquid chromatography (HPLC), one could model the interactions of both the (S) and (R) enantiomers with the chiral selector of the stationary phase. By calculating the binding energies and analyzing the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) in the resulting diastereomeric complexes, one can predict which enantiomer will bind more strongly and thus have a longer retention time. nih.gov
Similarly, if this compound were to interact with a chiral catalyst or the active site of an enzyme, molecular modeling could be used to predict the preferred binding mode and rationalize any observed enantioselectivity in its reaction or biological activity. acs.orgadvancedsciencenews.com
The following table outlines the application of molecular modeling to study the chiral recognition of this compound.
| Application Area | Modeling Approach | Predicted Outcomes |
| Chiral Chromatography | Molecular docking of enantiomers to a chiral selector. | Binding energies, interaction patterns, prediction of elution order. |
| Asymmetric Catalysis | Modeling the transition states of the reaction with a chiral catalyst. | Enantioselectivity of the reaction, understanding the origin of stereocontrol. |
| Biological Interactions | Docking into the active site of a receptor or enzyme. | Preferred binding orientation, prediction of biological activity or inhibition. |
Emerging Research Frontiers and Future Perspectives for S 1 Azido 2 Phenylpropane
Novel Synthetic Methodologies and Catalytic Approaches
Exploration of Unconventional Reactivity Patterns
The exploration of unconventional reactivity for (S)-1-Azido-2-phenylpropane is another area where specific research is absent. The azide (B81097) functional group is well-known for its participation in a variety of transformations, including the Staudinger ligation, Huisgen cycloaddition (click chemistry), and reduction to amines. Investigations into unique or unexpected reactivity of the azide in the specific stereochemical and structural context of the 2-phenylpropane backbone have not been a focus of published studies.
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The potential for this compound as a building block in supramolecular chemistry and nanotechnology remains to be explored. Supramolecular chemistry relies on non-covalent interactions to form larger, organized structures. While chiral molecules can impart specific recognition properties to supramolecular assemblies, there is no current research demonstrating the use of this compound in the design of host-guest systems, molecular sensors, or self-assembled materials. Similarly, in nanotechnology, which deals with the design and application of materials at the nanoscale, there are no specific examples of this compound being utilized in the development of nanoparticles, functionalized surfaces, or molecular devices.
Synergistic Research with Other Chiral Building Blocks
The concept of synergistic research, where this compound would be used in conjunction with other chiral building blocks to create complex molecules with enhanced properties, is a promising but currently theoretical avenue. The pharmaceutical and materials science industries have a significant demand for new chiral intermediates. The development of complex chiral drug candidates often relies on the combination of various chiral building blocks. However, there are no specific studies that report on the synergistic interplay or combined application of this compound with other specific chiral synthons to achieve novel functions or structures.
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-1-Azido-2-phenylpropane to ensure high enantiomeric purity?
Methodological Answer:
- Reagent Selection : Use chiral catalysts or enantioselective reagents to minimize racemization. For example, azide displacement reactions under mild conditions (e.g., room temperature) can preserve stereochemistry .
- Temperature Control : Elevated temperatures (e.g., 90°C) may accelerate side reactions; monitor reaction progress via TLC or HPLC to balance yield and purity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction efficiency, while non-polar solvents could reduce azide decomposition risks.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR to verify phenyl group integration (δ 7.2–7.4 ppm) and azide proton absence (confirming successful substitution) .
- FT-IR : Identify the characteristic azide stretch (~2100 cm) and compare with reference spectra .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+Na]) and rule out impurities.
Q. What safety protocols are critical when handling azide-containing compounds like this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent thermal decomposition or moisture absorption.
- Emergency Procedures : Neutralize spills with dilute sodium hypochlorite (bleach) to degrade azides safely .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
Methodological Answer:
- Controlled Stability Studies : Systematically vary storage parameters (temperature, humidity, light exposure) and quantify degradation via HPLC. Compare results with conflicting literature to identify critical variables .
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to simulate long-term degradation and extrapolate shelf-life via Arrhenius kinetics.
- Replication : Repeat experiments from conflicting studies under identical conditions (e.g., solvent purity, container material) to isolate discrepancies .
Q. What computational modeling approaches are validated for predicting the reactivity of this compound in click chemistry applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloadditions to predict regioselectivity and reaction rates. Validate with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in aqueous vs. organic media.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for bioconjugation .
Q. What methodologies enable tracking chiral stability of this compound under different reaction conditions?
Methodological Answer:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to monitor enantiomeric excess (ee) over time .
- Polarimetry : Measure optical rotation changes during prolonged storage or under acidic/basic conditions to assess racemization.
- Kinetic Resolution : Introduce chiral auxiliaries or enzymes (e.g., lipases) to selectively degrade undesired enantiomers .
Q. How should researchers design in vivo studies to assess the metabolic fate of this compound while addressing azide toxicity concerns?
Methodological Answer:
- Dose Escalation Studies : Start with sub-toxic doses in rodent models and monitor azide accumulation in blood/tissues via LC-MS/MS.
- Metabolite Profiling : Use C-labeled analogs to track metabolic pathways and identify detoxification products (e.g., urea derivatives) .
- Toxicity Mitigation : Co-administer sodium thiosulfate to neutralize azide-derived cyanide intermediates .
Data Contradiction Analysis
Q. How can conflicting reports on the catalytic efficiency of this compound in cycloaddition reactions be reconciled?
Methodological Answer:
- Variable Isolation : Compare catalyst loading, solvent purity, and reaction atmosphere (e.g., inert vs. aerobic) across studies. For example, trace oxygen may inhibit copper-catalyzed click reactions .
- Standardized Assays : Use a common substrate (e.g., benzyl azide) and quantify turnover frequency (TOF) under identical conditions to normalize data .
- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability in reported yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
